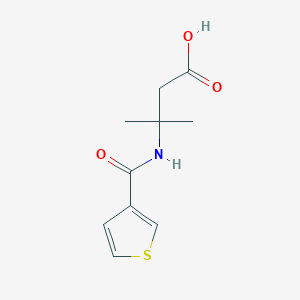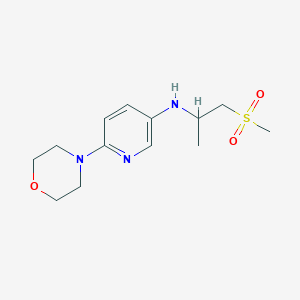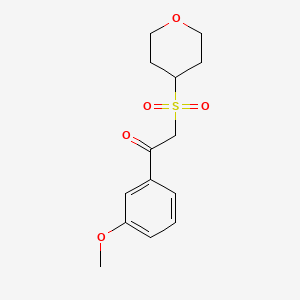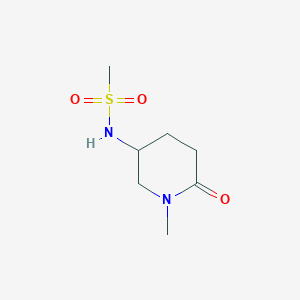
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid, also known as MTCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MTCA belongs to a class of compounds known as thiazolidinediones, which have been extensively studied for their anti-inflammatory, anti-diabetic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been studied extensively for its potential therapeutic benefits in various diseases such as diabetes, cancer, and inflammation. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, and has been implicated in the pathogenesis of various diseases. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases.
Mecanismo De Acción
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid exerts its therapeutic effects by activating PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ activation by 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production, which are beneficial in the treatment of diabetes. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to have various biochemical and physiological effects, including improved glucose and lipid metabolism, anti-inflammatory effects, and anti-cancer effects. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to improve insulin sensitivity, decrease hepatic glucose production, and increase glucose uptake in adipose tissue and skeletal muscle. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, colon cancer, and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid is also relatively inexpensive compared to other thiazolidinediones such as pioglitazone and rosiglitazone. However, 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has some limitations for lab experiments, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid also has a relatively short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid, including its potential therapeutic benefits in other diseases such as neurodegenerative diseases and cardiovascular diseases. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic benefits in other neurodegenerative diseases such as Alzheimer's disease. 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid has also been shown to have cardioprotective effects in animal models of myocardial infarction, and further research is needed to determine its potential therapeutic benefits in other cardiovascular diseases such as heart failure. Additionally, further research is needed to optimize the synthesis and formulation of 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid for improved bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid involves the reaction of 3-thiophenecarboxylic acid with 3-amino-2,2-dimethylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
3-methyl-3-(thiophene-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,5-8(12)13)11-9(14)7-3-4-15-6-7/h3-4,6H,5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPUNMOOWLCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(thiophene-3-carbonylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)